molecular formula C9H8ClIO4S B1517967 Ethyl 5-(chlorosulfonyl)-2-iodobenzoate CAS No. 1155911-38-8

Ethyl 5-(chlorosulfonyl)-2-iodobenzoate

Cat. No. B1517967
CAS RN: 1155911-38-8
M. Wt: 374.58 g/mol
InChI Key: VGCZWVUFKGULJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-(chlorosulfonyl)-2-iodobenzoate, commonly referred to as CSIB, is a chemical compound that has been used for a variety of scientific and industrial applications. CSIB is a white, crystalline solid with a melting point of 122 °C and a boiling point of 301 °C. It is soluble in water, alcohol, and ether. It is a versatile compound that has been used in a variety of laboratory experiments and industrial processes.

Scientific Research Applications

Oxidation Catalysts

Compounds with iodobenzene moieties, similar to the iodobenzoate structure, are utilized as catalysts in the oxidation of alcohols to various carbonyl compounds, including aldehydes, ketones, and carboxylic acids. For instance, 2-iodoxybenzenesulfonic acid has been shown to be an extremely active catalyst for such transformations, suggesting that Ethyl 5-(chlorosulfonyl)-2-iodobenzoate could be explored for similar catalytic oxidation applications due to its reactive iodine and sulfonyl functional groups (Uyanik, Akakura, & Ishihara, 2009).

Synthesis of Heterocycles

The synthesis of complex heterocycles often requires intermediate compounds that can facilitate the formation of carbon-nitrogen bonds. Iodoarene-mediated reactions, for example, are employed for the one-pot preparation of trisubstituted oxazoles from ketones. This suggests a potential use of this compound in the synthesis of oxazole derivatives, considering its iodine functionality which could participate in similar catalytic processes (Kawano & Togo, 2008).

Antimicrobial Activity

The synthesis and characterization of new chemical entities with potential biological activities are a significant area of research. Bifunctional sulfonamide-amide derivatives, for example, demonstrate significant in vitro antibacterial and antifungal activities. The presence of a sulfonyl group in this compound makes it a candidate for further chemical modifications that could yield compounds with antimicrobial properties (Abbavaram & Reddyvari, 2013).

Environmental Chemistry

The study of the fate and behavior of chemical compounds in aquatic environments is crucial for understanding their environmental impact. Similar to parabens, compounds containing phenolic hydroxyl groups, this compound might undergo specific reactions in water, potentially leading to the formation of by-products that could have environmental significance. Research in this area can help in assessing the ecological risks associated with the use of such chemicals (Haman, Dauchy, Rosin, & Munoz, 2015).

properties

IUPAC Name

ethyl 5-chlorosulfonyl-2-iodobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClIO4S/c1-2-15-9(12)7-5-6(16(10,13)14)3-4-8(7)11/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGCZWVUFKGULJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)S(=O)(=O)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClIO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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